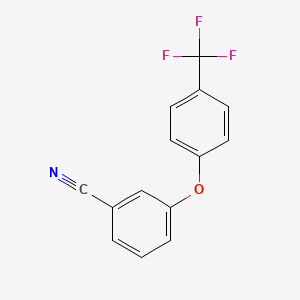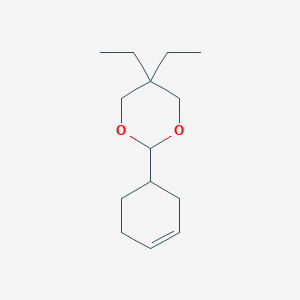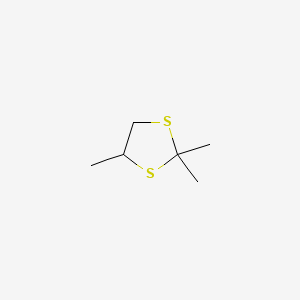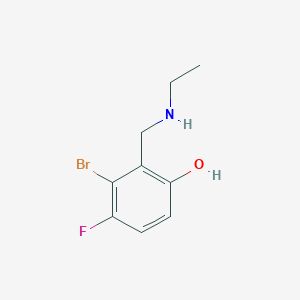
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is a chemical compound with the molecular formula C8H16Cl3N It is a derivative of heptanamine and is characterized by the presence of multiple chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride typically involves the chlorination of heptanamine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves multiple steps, including the protection of amine groups, chlorination, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions include various substituted heptanamines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, resulting in the disruption of cellular processes. This alkylation can lead to the activation of DNA damage response pathways, apoptosis, and inhibition of cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bendamustine: A nitrogen mustard derivative with similar alkylating properties.
Chlorambucil: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness
1,6-Dicloro-N-(2-chloroethyl)-2-heptanamine hydrochloride is unique due to its specific structure, which allows for multiple sites of alkylation. This property makes it a valuable tool in research for studying the effects of multi-site alkylation on biological systems.
Propriétés
Numéro CAS |
64398-28-3 |
|---|---|
Formule moléculaire |
C9H19Cl4N |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
1,6-dichloro-N-(2-chloroethyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-8(12)3-2-4-9(7-11)13-6-5-10;/h8-9,13H,2-7H2,1H3;1H |
Clé InChI |
AFYBELWIDOZGLP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(CCl)NCCCl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)






![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
